N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
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Overview
Description
Arvanil is a synthetic analog of capsaicin, the active component in chili peppers. It is known for its non-stimulating properties and has been studied for its potential anticancer effects. Unlike capsaicin, Arvanil does not cause the burning sensation typically associated with chili peppers, making it a more suitable candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arvanil is synthesized through a series of chemical reactions involving the coupling of vanillylamine with arachidonic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for Arvanil are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Arvanil undergoes various chemical reactions, including:
Oxidation: Arvanil can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Arvanil into its corresponding amine.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring of Arvanil.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Arvanil, such as quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying amide bond formation and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its anticancer properties, particularly in hepatocellular carcinoma and melanoma. .
Mechanism of Action
Arvanil exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1). It induces high mitochondrial calcium flow, leading to decreased mitochondrial membrane permeability and oxidative phosphorylation levels. This process ultimately triggers cellular ferroptosis, a type of cell death characterized by iron-dependent lipid peroxidation .
Comparison with Similar Compounds
Arvanil is often compared with other capsaicin analogs such as Olvanil. Both compounds share similar structures and mechanisms of action but differ in their potency and receptor affinity:
Olvanil: Another non-stimulating capsaicin analog with similar anticancer properties.
Capsaicin: The natural compound from which Arvanil is derived. Capsaicin is known for its pungent properties and has been studied for its anticancer effects.
Arvanil’s unique combination of TRPV1 and CB1 receptor activation, along with its non-stimulating nature, makes it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMCRFQGHWOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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